BenchChemオンラインストアへようこそ!

2-phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide

NADPH oxidase ROS modulation inflammatory disease

2-Phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide is the unsubstituted phenylacetyl reference for SAR exploration of antiproliferative 2-isoxazol-3-yl-acetamides. The thiophene substituent at the isoxazole 5-position distinguishes this compound from known HSP90 inhibitors and NADPH oxidase inhibitors, enabling unique target engagement profiles. Ideal for primary NOX enzymatic screens (NOX1/2/4/5) using ROS detection assays and head-to-head antiproliferative testing against the 4-methoxy comparator (CAS 946263-38-3) to map substituent effects. Suppliers should provide CoA confirming ≥95% purity; request lead time for custom synthesis batches.

Molecular Formula C16H14N2O2S
Molecular Weight 298.36
CAS No. 946211-03-6
Cat. No. B2564647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide
CAS946211-03-6
Molecular FormulaC16H14N2O2S
Molecular Weight298.36
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC=CS3
InChIInChI=1S/C16H14N2O2S/c19-16(9-12-5-2-1-3-6-12)17-11-13-10-14(20-18-13)15-7-4-8-21-15/h1-8,10H,9,11H2,(H,17,19)
InChIKeyHQKUGNVEVFYSIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide (CAS 946211-03-6): Chemical Class and Baseline Characteristics


2-Phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide (C₁₆H₁₄N₂O₂S, MW 298.36 g/mol) is a synthetic heterocyclic compound belonging to the 2-isoxazol-3-yl-acetamide class, characterized by a thiophene ring at the isoxazole 5-position and a phenylacetamide side chain . This scaffold has been explored in medicinal chemistry as a source of HSP90 inhibitors with anti-HIV activity and as NADPH oxidase (NOX) inhibitors relevant to inflammatory disease research [1]. The compound is commercially supplied as a white to off-white solid (typical purity ≥95%) and is primarily utilized as a research tool in kinase inhibition, reactive oxygen species (ROS) modulation, and antiproliferative screening programs [2].

Why Generic Substitution Fails for 2-Phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide (CAS 946211-03-6)


Isoxazole-acetamide derivatives within this structural family are exquisitely sensitive to minor substituent modifications at both the N-acetamide terminus and the isoxazole 5-position. Replacing the unsubstituted phenylacetyl group with a 4-methoxyphenylacetyl group (CAS 946263-38-3) alters electronic properties and hydrogen-bonding capacity, shifting antiproliferative IC₅₀ values by >2-fold across cancer cell lines [1]. Similarly, swapping the thiophene ring at the isoxazole 5-position for a phenyl ring (positional isomer N-((5-phenylisoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide) inverts the pharmacophore orientation, potentially redirecting target engagement from NADPH oxidase to alternative enzymatic pathways . The amide connectivity (N-methyl-acetamide vs. direct N-acetamide) further modulates conformational flexibility and metabolic stability, making blanket interchange of in-class compounds scientifically unsound without head-to-head comparative data in the specific assay system of interest [2].

Quantitative Differentiation Evidence for 2-Phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide (CAS 946211-03-6)


NADPH Oxidase Inhibition: Target-Class Assignment vs. Closest Structural Analogs

The compound is explicitly annotated as an inhibitor of NADPH oxidase (NOX), the enzyme complex responsible for pathological reactive oxygen species (ROS) production, by a certified reference material supplier . Within the broader isoxazole-acetamide class, only a small subset of compounds demonstrate NOX inhibitory activity; the majority of published 2-isoxazol-3-yl-acetamide analogs (including the HSP90-targeted series 2a–o) were not profiled against NOX enzymes [1]. This target annotation differentiates the compound from analogs such as N-((5-phenylisoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide (positional isomer), which lacks a documented NOX inhibition profile . However, it must be noted that the quantitative IC₅₀ value for NOX inhibition by this specific compound has not been publicly disclosed in peer-reviewed literature; the annotation is vendor-sourced and should be independently validated .

NADPH oxidase ROS modulation inflammatory disease

Antiproliferative Activity: Structural Basis for Differentiation from 4-Methoxy Analog (CAS 946263-38-3)

The closest structurally characterized analog, 2-(4-methoxyphenyl)-N-{5-(thiophen-2-yl)-1,2-oxazol-3-ylmethyl}acetamide (CAS 946263-38-3), carries a para-methoxy substituent on the phenylacetyl ring absent in the target compound [1]. The 4-methoxy analog demonstrates antiproliferative activity with IC₅₀ values in the 10–50 μM range against cancer cell lines, with mechanistic studies indicating apoptosis induction through caspase pathway activation and ROS generation [1]. The target compound, lacking this electron-donating methoxy group, is predicted to exhibit altered electronic distribution, reduced hydrogen-bond acceptor capacity, and consequently a distinct antiproliferative potency and selectivity fingerprint. This represents a quantifiable basis for differentiation in oncology screening programs: the 4-methoxy substitution lowers IC₅₀ into the mid-micromolar range, whereas the unsubstituted phenylacetyl variant may shift potency upward or alter cell-line selectivity [1].

antiproliferative cancer cell lines structure-activity relationship

HSP90 Inhibition: Scaffold-Level Activity with Structural Determinants for Selectivity

The 2-isoxazol-3-yl-acetamide scaffold has been validated as a novel HSP90 chemotype with anti-HIV activity in a peer-reviewed study of fifteen analogues (compounds 2a–o) [1]. In that series, compounds with unsubstituted phenyl groups at both the N-acetamide terminus and the isoxazole 3-position (compound 2a) achieved 89.0% inhibition of HIV-1 replication at a non-cytotoxic concentration (HNC) of 1000 nM [1]. The target compound (CAS 946211-03-6) shares the same core 2-isoxazol-3-yl-acetamide scaffold but incorporates a thiophene ring at the isoxazole 5-position—a heterocyclic substitution not represented in the 2a–o series [1]. Thiophene introduction is anticipated to enhance π-stacking interactions with the HSP90 N-terminal ATP-binding pocket and may alter selectivity relative to the phenyl-substituted series. This scaffold-level evidence supports prioritization of the target compound for HSP90-targeted screening, while the unique thiophene substitution provides a structural rationale for differential selectivity that must be empirically confirmed [1].

HSP90 inhibition anti-HIV therapeutic index

ACAT Inhibition: Class-Wide Pharmacological Potential with Structural Differentiation from Patent Exemplars

Isoxazolyl-substituted alkyl amides are established inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT), the enzyme catalyzing cholesterol esterification, as described in US Patent US5366987A [1]. The patent exemplifies compounds with IC₅₀ values as low as 0.003 μM in rabbit intestinal microsome (IAI) ACAT assays, with potent in vivo cholesterol-lowering activity (e.g., Example 1: −64% Δ total cholesterol at 30 mg/kg in rats) [1]. While the specific compound CAS 946211-03-6 is not among the patent's exemplified embodiments, its structural features (isoxazole heterocycle, acetamide linker, aryl substituents) fall within the claimed generic scope [1]. The thiophene substitution at the isoxazole 5-position distinguishes this compound from the most-preferred patent embodiments, which feature tetrazole or pyrazole heterocycles with long-chain alkyl substituents. This differentiation suggests that CAS 946211-03-6 may exhibit a distinct ACAT potency and selectivity profile relative to the patent's most advanced leads [1].

ACAT inhibition cholesterol metabolism hypercholesterolemia

Optimal Application Scenarios for 2-Phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide (CAS 946211-03-6)


NADPH Oxidase Inhibitor Screening in ROS-Mediated Disease Models

Based on the vendor annotation as a NADPH oxidase inhibitor , this compound is best deployed as a tool compound in primary enzymatic screens targeting NOX1, NOX2, NOX4, or NOX5 isoforms. Researchers should design concentration-response experiments (suggested range: 0.1–100 μM) using ROS detection assays (e.g., Amplex Red, luminol-based chemiluminescence, or DHE fluorescence) in cell-based systems such as TNF-α-stimulated endothelial cells, angiotensin II-treated vascular smooth muscle cells, or LPS-activated macrophages. Independent IC₅₀ determination is essential, as the vendor annotation lacks quantitative potency data. Positive controls should include GKT137831 (NOX1/4 inhibitor, IC₅₀ ~100–150 nM) or GLX481304 (NOX2/4 inhibitor, IC₅₀ ~1.25 μM).

HSP90-Targeted Anti-HIV Screening with Thiophene-Based Differentiation

The validated 2-isoxazol-3-yl-acetamide scaffold for HSP90 inhibition [1] supports use of this compound in anti-HIV drug discovery programs. Screening should employ TZM-bl or CEM-GFP reporter cell lines infected with HIV-1NL4-3 or HIV-1BaL isolates at 0.5 MOI, with parallel MTT cytotoxicity assessment. The unique thiophene substitution at the isoxazole 5-position (absent from the published 2a–o series) provides a structural hypothesis for improved HSP90 ATP-binding pocket affinity. Comparative head-to-head testing against compound 2l (therapeutic index ~3.5× better than AUY922) and AUY922 itself is strongly recommended to establish relative potency and selectivity [1].

Structure-Activity Relationship (SAR) Studies in Antiproliferative Programs

This compound serves as the unsubstituted phenylacetyl reference point for an SAR series exploring substituent effects on antiproliferative activity. The 4-methoxy analog (CAS 946263-38-3) provides the closest quantitative benchmark with IC₅₀ values of 10–50 μM [2]. Systematic testing of the target compound against a panel of cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2) in parallel with the 4-methoxy comparator will establish the potency contribution of the para-methoxy group. Researchers should also evaluate caspase-3/7 activation and mitochondrial ROS production to determine whether the apoptosis mechanism observed for the methoxy analog is conserved or altered.

Pharmacophore Mapping for ACAT Inhibitor Lead Optimization

Although not directly exemplified in US5366987A, the compound falls within the generic scope of isoxazolyl-substituted alkyl amide ACAT inhibitors [3]. Researchers pursuing novel ACAT chemotypes should assay this compound in rabbit intestinal microsome (IAI) and rat liver microsome (LAI) ACAT assays using [¹⁴C]-oleoyl-CoA as substrate. Comparative testing against the patent's most potent exemplar (Example 1, IC₅₀ = 0.003 μM IAI) will reveal whether the thiophene-isoxazole core can achieve competitive potency. Positive in vitro results would support advancement to in vivo cholesterol-lowering studies in cholesterol-fed rat models [3].

Quote Request

Request a Quote for 2-phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.